molecular formula C8H10NO5P B055578 4-Phosphonophenylglycine CAS No. 120667-15-4

4-Phosphonophenylglycine

Cat. No. B055578
CAS RN: 120667-15-4
M. Wt: 231.14 g/mol
InChI Key: JRQRKFDFHAPMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-phosphonophenylglycine and its derivatives primarily involves the use of acyclic phosphorus-containing reagents. Methods such as the cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst have been utilized for the synthesis of phosphorylated derivatives, including this compound. These methods highlight the versatility of phosphorus chemistry in modifying the structure and properties of amino acids and azoles (Abdurakhmanova et al., 2018).

Molecular Structure Analysis

Phosphonopeptides, which are closely related to this compound, have been studied for their structural similarities to natural peptides. These studies have revealed that phosphonic acid groups can replace carboxylic acid groups or mimic peptide bonds, leading to molecules with unique properties and potential applications in medicine and agriculture (Kafarski, 2020).

Chemical Reactions and Properties

The chemical properties of this compound derivatives involve various reactions of the phosphorus residue, including modifications and reactions leading to the synthesis of important organic compounds like phosphorylated peptidomimetics. These reactions are crucial for understanding the reactivity and potential applications of phosphonate-containing amino acids (Abdurakhmanova et al., 2018).

Scientific Research Applications

  • Neuroprotective Effects : Henrich-Noack et al. (2000) explored the neuroprotective effects of 4-Phosphonophenylglycine in different models of neuronal damage. They found pronounced neuroprotective effects in a model of excitotoxicity but not in models of cerebral ischaemia. This suggests its potential application in conditions mediated by excitotoxicity, such as certain neurodegenerative diseases (Henrich-Noack et al., 2000).

  • Anticonvulsant Activity : Moldrich et al. (2001) found that this compound has anticonvulsant activity, especially when combined with other compounds affecting glutamate receptors. This suggests its potential use in the treatment of epilepsy or seizure disorders (Moldrich et al., 2001).

  • Synthesis and Selectivity : Gasparini et al. (2000) described the synthesis of this compound and its enantiomers, revealing its selectivity for group III metabotropic glutamate receptors. This information is crucial for its application in targeted therapies (Gasparini et al., 2000).

  • Receptor Antagonist Activities : Conway et al. (2001) investigated phenylglycine derivatives, including this compound, as antagonists of metabotropic glutamate receptors. This is relevant for developing drugs that modulate glutamate signaling, which is important in many neurological disorders (Conway et al., 2001).

  • Anxiolytic and Antidepressant Effects : Pałucha et al. (2004) explored the anxiolytic and antidepressant effects of group III metabotropic glutamate receptor agonists, including this compound. This suggests its potential application in treating anxiety and depression (Pałucha et al., 2004).

Future Directions

The future directions of 4-Phosphonophenylglycine research could involve further exploration of its role in physiology and potential involvement in disease . The development of more effective therapeutics targeting the glutamate system, including this compound, is a promising area of research .

properties

IUPAC Name

2-(4-phosphonoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5P/c10-8(11)5-9-6-1-3-7(4-2-6)15(12,13)14/h1-4,9H,5H2,(H,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPFUPHWSJLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635883
Record name N-(4-Phosphonophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120667-15-4
Record name N-(4-Phosphonophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phosphonophenylglycine
Reactant of Route 2
Reactant of Route 2
4-Phosphonophenylglycine
Reactant of Route 3
Reactant of Route 3
4-Phosphonophenylglycine
Reactant of Route 4
Reactant of Route 4
4-Phosphonophenylglycine
Reactant of Route 5
Reactant of Route 5
4-Phosphonophenylglycine
Reactant of Route 6
Reactant of Route 6
4-Phosphonophenylglycine

Q & A

Q1: What is the primary target of (R,S)-PPG?

A1: (R,S)-PPG exhibits potent and selective agonistic activity at group III mGluRs, particularly mGluR4 and mGluR8. [, , , ]

Q2: How does (R,S)-PPG interact with group III mGluRs?

A2: (R,S)-PPG binds to the orthosteric binding site of group III mGluRs, mimicking the endogenous ligand glutamate. This binding activates the receptors, triggering downstream signaling cascades. [, ]

Q3: What are the downstream effects of (R,S)-PPG binding to group III mGluRs?

A3: Activation of group III mGluRs by (R,S)-PPG primarily leads to inhibition of adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates various cellular processes, including neurotransmitter release and neuronal excitability. [, , ]

Q4: How does (R,S)-PPG's effect on glutamate release differ from other mGluR groups?

A4: While (R,S)-PPG primarily targets group III mGluRs to inhibit glutamate release, other groups can have different effects. For example, in the rat sensorimotor cortex, blocking group II mGluRs with LY341495 increases spontaneous excitatory postsynaptic current amplitude, indicating enhanced glutamate release. []

Q5: What is the molecular formula of (R,S)-PPG?

A5: The molecular formula of (R,S)-PPG is C8H10NO5P.

Q6: What is the molecular weight of (R,S)-PPG?

A6: The molecular weight of (R,S)-PPG is 231.14 g/mol.

Q7: Is there spectroscopic data available for (R,S)-PPG?

A7: While the provided research doesn't include specific spectroscopic data, it's available in chemical databases and publications focusing on its synthesis and characterization.

Q8: How does the structure of (R,S)-PPG contribute to its selectivity for group III mGluRs?

A8: The phosphono group and the α-methyl substituent in (R,S)-PPG are crucial for its selectivity towards group III mGluRs. These structural features contribute to high-affinity binding and activation of this receptor subgroup. [, ]

Q9: Are there other compounds with similar structures to (R,S)-PPG that target mGluRs?

A9: Yes, several compounds share structural similarities with (R,S)-PPG and exhibit activity at mGluRs. Examples include L-2-amino-4-phosphonobutyric acid (L-AP4), (S)-2-amino-2-methyl-4-phosphonobutanoate (MAP4), and (RS)-α-methylserine-O-phosphate (MSOP), with varying potencies and selectivities for different mGluR subtypes. [, ]

Q10: How do structural modifications of (R,S)-PPG affect its activity and selectivity?

A10: Introducing specific modifications to the (R,S)-PPG structure can significantly impact its activity and selectivity. For example, replacing the phosphono group with a tetrazole ring yields (S)-α-methyl-4-(tetrazol-5-yl)phenylglycine ((S)-MTPG), which demonstrates a different pharmacological profile compared to (R,S)-PPG. []

Q11: What in vitro models are used to study the effects of (R,S)-PPG?

A11: Researchers utilize various in vitro models, such as cell lines expressing recombinant mGluRs and primary neuronal cultures, to investigate (R,S)-PPG's effects on signaling pathways, neurotransmitter release, and neuronal survival. [, , ]

Q12: What in vivo models are used to assess the therapeutic potential of (R,S)-PPG?

A12: Researchers employ various animal models to evaluate (R,S)-PPG's therapeutic potential in conditions like epilepsy, Parkinson's disease, anxiety, and pain. These models often involve inducing the disease state and assessing the compound's ability to alleviate symptoms or modify disease progression. [, , , , , ]

Q13: How does (R,S)-PPG protect against excitotoxic neuronal death in vitro?

A13: (R,S)-PPG protects cortical neurons from NMDA-induced excitotoxicity in vitro, likely by reducing glutamate release through activation of mGluR4. This protective effect was absent in mGluR4 knockout mice, further supporting the involvement of this receptor subtype. []

Q14: What formulation strategies might be employed to improve the bioavailability of (R,S)-PPG?

A14: While not directly addressed in the provided research, strategies to enhance (R,S)-PPG bioavailability could involve developing prodrugs, utilizing nanoformulations, or exploring alternative routes of administration. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.